molecular formula C14H16N2O3 B11819298 Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate

Cat. No.: B11819298
M. Wt: 260.29 g/mol
InChI Key: WIRMPZNKYPQRJR-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate is a substituted acrylate derivative characterized by:

  • Ethyl ester group: Enhances solubility in organic solvents and influences steric effects.
  • Cyano group (-CN): A strong electron-withdrawing group that activates the α,β-unsaturated system for nucleophilic additions.
  • 2-Ethoxyphenylamino substituent: The ethoxy group at the ortho position on the phenyl ring introduces steric hindrance and modulates electronic properties via resonance and inductive effects.

This compound is primarily used as a precursor in heterocyclic synthesis, particularly for constructing pyrido[1,2-a]benzimidazoles and related pharmacologically relevant scaffolds . Its reactivity stems from the conjugated enone system, which facilitates cyclocondensation reactions with nucleophiles like amines or heterocyclic precursors.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 2-cyano-3-(2-ethoxyanilino)prop-2-enoate

InChI

InChI=1S/C14H16N2O3/c1-3-18-13-8-6-5-7-12(13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3

InChI Key

WIRMPZNKYPQRJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with an appropriate substituted aniline derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the aniline on the cyanoacetate ester, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrogenation: The double bond in the prop-2-enoate moiety can be hydrogenated to form the corresponding saturated compound.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate

    Catalysts: Palladium on carbon (for hydrogenation)

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of the double bond yields the corresponding saturated ester, while nucleophilic substitution can lead to a variety of substituted derivatives .

Scientific Research Applications

Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the ethoxyphenyl moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the core α-cyanoacrylate structure but differ in substituents, leading to distinct chemical and physical properties:

Compound Name Substituent Position/Type Key Structural Features Applications/Reactivity
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]acrylate Para-methoxy group Electron-donating methoxy group enhances nucleophilicity of the anilino nitrogen. Intermediate for pyranones and azolopyrimidines via cyclization .
Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate Ortho-fluoro group Electron-withdrawing fluorine increases electrophilicity of the α,β-unsaturated system. Used in fluorinated heterocycles; may enhance bioavailability in drug candidates.
Ethyl 2-nitrilo-3-(2,4,6-trimethoxyphenyl)prop-2-enoate 2,4,6-Trimethoxy groups Steric bulk and electron-rich aromatic system slows reactivity but improves selectivity. Building block for polyphenolic natural product analogues.
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophene ring (heteroaromatic) Thiophene’s electron-rich nature alters conjugation and regioselectivity in reactions. Precursor to thienopyrimidines with optoelectronic applications.
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate 3-Trifluoromethoxy group Strong electron-withdrawing CF3O group enhances stability and electrophilic character. Key intermediate in agrochemicals and fluorinated pharmaceuticals.

Physicochemical Properties

Property Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate
Melting Point (°C) Not reported 79–82 79–82
IR (cm⁻¹) Expected: ~2200 (C≡N), ~1700 (C=O) 1718 (C=O), 1582 (C=C) 1718 (C=O), 1582 (C=C)
¹H NMR (δ, ppm) Aromatic H: 6.8–7.5; NH: ~5.5 8.17 (=CH), 7.01–8.01 (Ar-H) 7.5–8.0 (thiophene-H)
LogP (Predicted) ~2.5 2.8 3.2

Biological Activity

Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, mechanism of action, and biological applications of this compound, supported by relevant data and case studies.

Synthesis Methods:
The synthesis of this compound typically involves a Knoevenagel condensation reaction between ethyl cyanoacetate and 2-ethoxyaniline in the presence of a base such as sodium ethoxide. The reaction conditions are optimized to ensure high yields and purity, often utilizing reflux methods in laboratory settings and continuous flow reactors for industrial production.

Chemical Structure:
The compound features a cyano group (CN-C\equiv N), an ethoxy group (OCH2CH3-OCH_2CH_3), and an amino group (NH2-NH_2) attached to an acrylate backbone, which contributes to its unique reactivity and biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The cyano group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Biological Activity

Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Properties:
The compound has also been explored for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation. This property makes it a promising candidate for drug development aimed at treating various cancers.

Case Studies

  • Antimicrobial Activity Study:
    A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead structure for developing new antibiotics.
  • Anticancer Activity Investigation:
    Another investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value around 25 µM, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoateStructureAntimicrobial, anticancer
Ethyl 2-cyano-3-(4-chloroanilino)prop-2-enoateStructureModerate antimicrobial activity
Ethyl 2-cyano-3-(4-fluoroanilino)prop-2-enoateStructureHigh anticancer potential

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